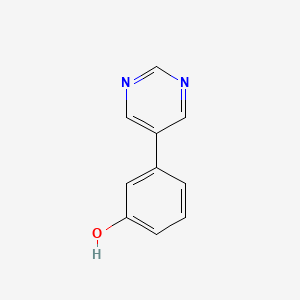

3-(5-Pyrimidinyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNIIIWCOVBATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 5 Pyrimidinyl Phenol and Analogues

Strategic Carbon-Carbon Bond Formation Approaches

The direct formation of the C-C bond between the pyrimidine (B1678525) and phenol (B47542) moieties is a primary strategy for the synthesis of 3-(5-pyrimidinyl)phenol. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful tools for this transformation, offering high yields and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidinyl-Phenol Linkage

A variety of palladium-catalyzed cross-coupling reactions can be employed to forge the pyrimidinyl-phenol bond. The choice of reaction often depends on the availability of starting materials and the desired substrate scope. These methods generally involve the coupling of a pyrimidine derivative (e.g., a halopyrimidine or a pyrimidinylboronic acid) with a phenol derivative.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 5-halopyrimidine with a (3-hydroxyphenyl)boronic acid or its protected equivalent. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

A common approach involves the use of 5-bromopyrimidine and (3-methoxyphenyl)boronic acid, followed by demethylation to yield the final product. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the efficiency of the coupling with heteroaryl halides like 5-bromopyrimidine.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Pyrimidine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromopyrimidine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 5-Bromopyrimidine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 92 |

| 3 | Pyrimidine-5-boronic acid | 3-Bromophenol | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

This table presents hypothetical yet representative data based on established Suzuki-Miyaura coupling methodologies for similar substrates.

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can be adapted to synthesize precursors for this compound. wikipedia.org A potential route involves the coupling of a 5-halopyrimidine with 3-ethynylphenol or a protected version thereof. nih.gov Alternatively, 5-ethynylpyrimidine can be coupled with a 3-halophenol derivative. The resulting pyrimidinyl-phenylethyne intermediate can then be reduced to afford the desired C-C single bond linkage. This reaction is typically cocatalyzed by palladium and copper salts. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Pyrimidine Substrate | Alkyne/Aryl Halide | Pd Catalyst / Cu Salt | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromopyrimidine | 3-Ethynylphenol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 78 |

| 2 | 5-Ethynylpyrimidine | 1-Bromo-3-methoxybenzene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 82 |

This table contains illustrative data based on known Sonogashira coupling reactions.

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org For the synthesis of this compound, this could entail the coupling of 5-(tributylstannyl)pyrimidine with a 3-halophenol or a protected derivative. researchgate.net A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback.

Table 3: General Conditions for Stille Coupling

| Entry | Pyrimidine Stannane | Aryl Halide | Palladium Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-(Tributylstannyl)pyrimidine | 3-Bromophenol | Pd(PPh₃)₄ | - | Toluene | 110 | 75 |

| 2 | 5-(Tributylstannyl)pyrimidine | 3-Iodoanisole | PdCl₂(AsPh₃)₂ | CuI | NMP | 90 | 80 |

This table provides plausible data based on established Stille coupling protocols.

While the Buchwald-Hartwig amination is primarily known for C-N bond formation, variations of this reaction can be used to form C-O bonds, leading to diaryl ethers. wikipedia.orgorganic-chemistry.org To form a C-C bond for this compound using a strategy related to this reaction's principles is less direct. However, the catalysts and ligands developed for Buchwald-Hartwig amination, particularly those featuring bulky, electron-rich phosphines, are also highly effective in other cross-coupling reactions like Suzuki-Miyaura and Stille couplings, which are more direct routes to the target C-C bond. youtube.comjk-sci.com The direct arylation of phenols with pyrimidines under conditions reminiscent of Buchwald-Hartwig C-H activation could be a potential, though less common, pathway.

A more recent and greener approach to cross-coupling reactions involves the activation of C-O bonds in phenols or their derivatives, such as tosylates, mesylates, or pivalates. nih.gov This strategy avoids the use of halogenated starting materials. In this context, a pyrimidinylboronic acid could be coupled with a 3-hydroxyphenol derivative where the hydroxyl group has been converted into a better leaving group (e.g., a tosylate). nih.govsemanticscholar.org Palladium catalysts, often in conjunction with specialized ligands, can cleave the C-O bond, enabling the cross-coupling reaction to proceed. researchgate.net This method is particularly advantageous as phenols are readily available and their derivatives are often stable and easy to handle. organic-chemistry.org

Table 4: Conditions for Suzuki-Miyaura Coupling via C-O Activation

| Entry | Pyrimidine Substrate | Phenol Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pyrimidine-5-boronic acid | 3-Methoxyphenyl tosylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 120 | 80 |

| 2 | Pyrimidine-5-boronic acid pinacol ester | Phenyl 3-pivalate | Pd₂(dba)₃ / XPhos | CsF | 1,4-Dioxane | 110 | 85 |

This table illustrates representative data for C-O activation coupling reactions based on published literature for analogous systems.

Microwave-Assisted Palladium-Catalyzed Cascade Cross-Coupling

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. In the context of forming the C-C bond in this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly amenable to microwave irradiation. springernature.comnih.gov A cascade or sequential cross-coupling approach under microwave heating can be a highly efficient method for building complex molecules in a single pot. researchgate.netwikipedia.org

This methodology can be envisioned for the synthesis of this compound by starting with a dihalogenated pyrimidine, for instance, 5-bromo-2-chloropyrimidine, and a suitably protected hydroxyphenylboronic acid, such as 3-(benzyloxy)phenylboronic acid. The first coupling reaction can be selectively performed at the more reactive C-5 position of the pyrimidine ring. Following this initial coupling, a second transformation, such as the reduction of the chloro-group at the C-2 position, could be performed. The final step would involve the deprotection of the phenol group.

The use of microwave irradiation dramatically reduces reaction times from hours to minutes, which can be crucial for preventing the degradation of sensitive substrates and catalysts. springernature.com The efficiency of the process relies on the careful selection of the palladium catalyst, ligand, base, and solvent system to control the regioselectivity and yield of each step in the cascade. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination cycle. |

| Ligand | dppf, XPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes acid formed. |

| Solvent | Dioxane/Water, DMF | Solubilizes reactants and facilitates microwave energy absorption. |

| Temperature | 100-150 °C | Achieved rapidly under microwave irradiation to accelerate the reaction. |

| Time | 5-40 min | Significantly shorter than conventional heating methods. |

This interactive table summarizes typical conditions. Specific parameters would be optimized for the synthesis of this compound.

Direct Synthesis from Unprotected Phenols via Organozinc Reagents

The direct use of unprotected phenols in cross-coupling reactions is challenging due to the acidic phenolic proton, which can quench organometallic reagents and interfere with the catalytic cycle. Traditional methods like the Negishi coupling (which utilizes organozinc reagents) typically require the hydroxyl group to be protected. However, modern advancements are focused on developing methods that tolerate or even utilize free hydroxyl groups.

One advanced strategy involves the direct C-H functionalization of phenols. nih.gov Instead of pre-forming an organometallic phenol derivative, this approach activates a C-H bond on the phenol ring for coupling with a pyrimidine derivative. While forming a meta-substituted product is challenging due to the ortho-, para-directing nature of the hydroxyl group, specialized directing groups or catalytic systems can achieve this.

Alternatively, a pathway involving organozinc reagents would focus on the pyrimidine partner. A 5-halopyrimidine can be converted into a pyrimidin-5-ylzinc reagent through oxidative addition with activated zinc or via transmetalation from an organolithium intermediate. nih.gov Coupling this organozinc reagent with a 3-halophenol (with a protected hydroxyl group) under Negishi conditions, followed by deprotection, would yield the target compound. The direct use of an unprotected 3-halophenol remains difficult, though some progress has been made in transition-metal-free arylations that proceed through benzyne intermediates, suggesting that non-traditional pathways could be explored. nih.gov

Table 2: Comparison of Phenol Coupling Strategies

| Strategy | Phenol Substrate | Key Intermediate | Advantages | Challenges |

|---|---|---|---|---|

| Classical Negishi | Protected 3-halophenol | Pyrimidin-5-ylzinc | Reliable, high yields | Requires protection/deprotection steps |

| Direct C-H Arylation | Unprotected Phenol | Palladium-phenol complex | Atom economical, fewer steps | Regioselectivity control (achieving meta-substitution) |

| Benzyne Intermediate | Unprotected Phenol | Benzyne | Transition-metal-free | Often requires harsh conditions (strong base) |

Nucleophilic Aromatic Substitution Strategies in Pyrimidine Chemistry

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for functionalizing electron-deficient heterocyclic rings like pyrimidine. nih.gov The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms susceptible to attack by nucleophiles.

However, this reactivity is not uniform across the ring. The C-2, C-4, and C-6 positions are the most electron-deficient due to their proximity to the nitrogen atoms and are thus the preferred sites for SₙAr. slideshare.netstackexchange.com The C-5 position, by contrast, is the least electron-deficient and is generally unreactive towards nucleophilic attack. In fact, the C-5 position is the most favorable site for electrophilic substitution on the pyrimidine ring. wikipedia.orgresearchgate.netresearchgate.net

Therefore, a synthetic strategy to form this compound via SₙAr—where a 3-hydroxyphenoxide anion acts as the nucleophile attacking a 5-halopyrimidine—is inherently disfavored. For such a reaction to proceed, the pyrimidine ring would need to be exceptionally activated by multiple, powerful electron-withdrawing groups, which would have to be removed in subsequent steps. This makes SₙAr a less practical and rarely employed strategy for creating a C-5 aryl linkage compared to cross-coupling methods. nih.gov

Multi-Component and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot sequences offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining several synthetic steps without isolating intermediates. nih.gov The synthesis of the pyrimidine ring itself is well-suited to MCRs.

The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. A one-pot strategy for this compound could be designed based on this principle. For example, a three-component reaction could involve:

A precursor containing the 3-hydroxyphenyl moiety, such as 3-(3-hydroxyphenyl)-3-oxopropanal.

Formamidine or a related N-C-N building block.

An additional component to complete the pyrimidine ring structure.

Such an approach builds the desired connectivity from the outset, embedding the phenolic group into one of the starting materials for the heterocycle's construction. This circumvents the challenges of regioselectivity associated with functionalizing a pre-formed phenol or pyrimidine ring. While specific MCRs for this compound are not widely reported, the principles are well-established for constructing other highly substituted pyrimidine systems. echemi.comstackexchange.comresearchgate.net

Table 3: General Scheme for a Multi-Component Pyrimidine Synthesis

| Component A | Component B | Component C | Product |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Amidine/Urea/Guanidine | Aldehyde | Substituted Pyrimidine |

This table illustrates the general concept of using building blocks in MCRs to construct the pyrimidine core.

Cascade Reactions for Complex Pyrimidinyl-Phenol Structures

Cascade reactions, also known as tandem or domino reactions, offer a powerful and efficient approach to synthesizing complex molecules from simple starting materials in a single operation. nih.gov20.210.105 These processes minimize waste, time, and resources by avoiding the isolation of intermediates, aligning with the principles of green chemistry. 20.210.105 In the context of pyrimidinyl-phenol structures, cascade reactions can orchestrate the formation of multiple bonds and stereocenters with high precision.

One notable strategy involves an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. This method has been successfully used to produce trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and various amidines, demonstrating high selectivity under mild conditions. organic-chemistry.org Another sophisticated approach is the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to efficiently yield structurally significant pyrimidines. organic-chemistry.org

These elegant synthetic designs underscore the potential of cascade reactions to rapidly build the complex architecture of pyrimidinyl-phenol analogues, offering a significant advantage over traditional multi-step syntheses. nih.gov

Table 1: Examples of Cascade Reactions in Pyrimidine Synthesis

| Reaction Type | Key Steps | Reactants | Catalyst/Mediator | Outcome |

|---|---|---|---|---|

| Aza-Michael Addition Cascade organic-chemistry.org | Aza-Michael addition, intramolecular cyclization, dehydrohalogenation/dehydration | Trifluorinated 2-bromoenones, Amidines | None specified | Trifluoromethylated pyrimidines |

| Oxidative Annulation Cascade organic-chemistry.org | Oxidative dehydrogenation, annulation, oxidative aromatization | Saturated ketones, Amidines | Copper, 4-HO-TEMPO | Substituted pyrimidines |

Expedient One-Flask Synthesis of Pyrimidine Derivatives

One-flask, or one-pot, syntheses are processes where multiple reaction steps are conducted in a single reactor without isolating intermediates. This approach enhances efficiency, reduces solvent waste, and simplifies experimental procedures. nih.gov Multicomponent reactions (MCRs), a subset of one-pot syntheses, are particularly powerful as they combine three or more reactants to form a product that incorporates substantial portions of all starting materials. rasayanjournal.co.injmaterenvironsci.com

A prominent example is the Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, which can be further modified to yield pyrimidines. nih.gov More contemporary methods have expanded this concept. For instance, a ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Similarly, a one-pot, three-component reaction for synthesizing pyrimidine derivatives from an aldehyde, malononitrile, and benzamidine hydrochloride has been reported using magnetic nano Fe3O4 particles as a recyclable catalyst under solvent-free conditions. growingscience.com

These expedient methods provide rapid access to a library of pyrimidine derivatives, facilitating the exploration of structure-activity relationships for compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com Traditional pyrimidine synthesis often involves toxic reagents and harsh solvents, making the development of sustainable alternatives a priority. rasayanjournal.co.in Modern green methodologies focus on safer solvents, catalysts, and energy-efficient techniques. rasayanjournal.co.innih.gov

Key green strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. nih.govrasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound provides mechanical energy to initiate and accelerate reactions, often leading to higher yields and shorter reaction times. nih.govrasayanjournal.co.in

Use of Green Solvents: Water is an ideal green solvent, and performing organic synthesis "on water" is an environmentally benign approach. jmaterenvironsci.com Ionic liquids are also considered "Green Solvents" when designed for minimal toxicity and biodegradability. rasayanjournal.co.in

Solvent-Free Reactions: Conducting chemical synthesis in the absence of solvents offers clean reactions, high product yields, and simplified separation and purification. nih.govrasayanjournal.co.in

Catalysis: The use of efficient and recyclable catalysts, such as β-cyclodextrin or solid-supported catalysts, minimizes waste and improves atom economy. mdpi.com

These sustainable methods not only reduce the environmental impact of synthesizing this compound and its analogues but also often lead to financial benefits through increased efficiency and reduced waste management costs. rasayanjournal.co.in

Synthetic Routes Utilizing Precursors and Building Blocks

The strategic functionalization of readily available precursors remains a cornerstone of organic synthesis. For this compound and its analogues, both phenols and pyrimidine derivatives serve as versatile building blocks.

Employing Phenols as Arylating Agents

Phenols are abundant and versatile building blocks in chemical synthesis. researchgate.net An innovative approach for creating a C-C bond between a phenol and a pyrimidine ring involves the acid-catalyzed electrophilic alkylation of phenols with a pyrimidine derivative. For example, the reaction of various phenols with 5-bromopyrimidine in the presence of methanesulfonic acid leads to the formation of 5-bromo-3,4-dihydropyrimidinyl-benzenes. researchgate.net The resulting dihydropyrimidine ring can then be aromatized through oxidation, for instance with aqueous potassium ferrocyanide, to yield the desired 5-arylpyrimidine structure. researchgate.net

This methodology leverages the nucleophilic character of the phenol ring to directly introduce it onto the pyrimidine scaffold, providing a direct route to pyrimidinyl-phenol structures.

Utilizing Pyrimidine Derivatives as Core Structures

Pyrimidine itself serves as a fundamental scaffold that can be elaborated through various chemical transformations. nih.gov The presence of nitrogen atoms makes the pyrimidine ring electron-deficient, influencing its reactivity in substitution reactions. For example, 2,4,6-trichloropyrimidine is a common starting material where the chlorine atoms can be sequentially replaced by different nucleophiles, allowing for the controlled construction of highly substituted pyrimidine cores. nih.gov

Cross-coupling reactions are also a powerful tool for functionalizing the pyrimidine ring. Palladium-catalyzed reactions, such as the Sonogashira cross-coupling of a halogenated pyrimidine (e.g., 5-bromopyrimidine) with a terminal alkyne, can introduce new carbon-based substituents. researchgate.net Similarly, transition-metal-catalyzed direct C–H arylation of the pyrimidine core offers an atom-economical method to form C-C bonds with various aryl partners, including phenol derivatives. chemistryviews.org These methods allow for the late-stage modification of the pyrimidine core, providing flexible pathways to complex target molecules like this compound.

Table 2: Summary of Synthetic Approaches

| Section | Synthetic Strategy | Key Features |

|---|---|---|

| 2.2.1 | Cascade Reactions | Multi-bond formation in one pot; high efficiency; atom economy. nih.govorganic-chemistry.org |

| 2.2.2 | One-Flask Synthesis | Avoids intermediate isolation; reduced waste; simplified procedures. growingscience.comorganic-chemistry.org |

| 2.3 | Green Chemistry | Use of safer solvents (e.g., water), catalysts, and energy sources (microwaves, ultrasound). nih.govrasayanjournal.co.injmaterenvironsci.com |

| 2.4.1 | Phenols as Arylating Agents | Direct C-C bond formation via electrophilic alkylation of phenols. researchgate.net |

| 2.4.2 | Pyrimidine Derivatives as Cores | Stepwise functionalization of pre-existing pyrimidine rings via substitution or cross-coupling. nih.govchemistryviews.org |

Advanced Spectroscopic and Structural Elucidation of 3 5 Pyrimidinyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-(5-Pyrimidinyl)phenol is expected to reveal distinct signals for each unique proton in the molecule. The pyrimidine (B1678525) ring contains three protons, while the phenol (B47542) ring has four aromatic protons and one hydroxyl proton.

The protons on the pyrimidine ring are anticipated to appear at high chemical shifts (downfield) due to the electron-withdrawing effect of the two nitrogen atoms. The single proton at the C2 position would likely be the most deshielded, appearing as a singlet. The two equivalent protons at the C4 and C6 positions would also appear as a singlet, slightly upfield from the C2 proton.

The protons on the phenol ring will exhibit splitting patterns characteristic of a 1,3-disubstituted (meta) benzene (B151609) ring. The hydroxyl proton (OH) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrimidine H-2 | ~9.20 | s (singlet) |

| Pyrimidine H-4, H-6 | ~8.90 | s (singlet) |

| Phenol OH | ~9.50 - 10.0 | br s (broad singlet) |

| Phenol H-2 | ~7.30 | t (triplet) |

| Phenol H-4 | ~7.15 | d (doublet) |

| Phenol H-5 | ~7.40 | t (triplet) |

| Phenol H-6 | ~7.10 | d (doublet) |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the nitrogen atoms, the carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear downfield. The C-2, C-4, and C-6 carbons, being directly bonded to nitrogen, will have the largest chemical shifts. The carbon attached to the phenol ring (C-5) will be further upfield. In the phenol ring, the carbon atom bonded to the hydroxyl group (C-1) will be the most deshielded, while the carbon bonded to the pyrimidine ring (C-3) will also show a downfield shift.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~158.5 |

| Pyrimidine C-4, C-6 | ~157.0 |

| Pyrimidine C-5 | ~135.0 |

| Phenol C-1 | ~158.0 |

| Phenol C-2 | ~116.0 |

| Phenol C-3 | ~139.0 |

| Phenol C-4 | ~120.0 |

| Phenol C-5 | ~130.5 |

| Phenol C-6 | ~119.0 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and confirm the connectivity between the two ring systems, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the phenol ring, this would show cross-peaks between H-5 and its neighbors H-4 and H-6, and between H-2 and its neighbors. This would be critical for differentiating the complex aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~9.20 ppm would correlate with the carbon signal at ~158.5 ppm, confirming their assignment to the C2/H2 position of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrimidine and phenol rings. A key correlation would be expected between the pyrimidine protons (H-4/H-6) and the phenol carbon C-3, and between the phenol protons (H-2/H-4) and the pyrimidine carbon C-5, confirming the linkage point.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by absorptions from the O-H group and the aromatic rings. The presence of a strong, broad absorption band in the region of 3200–3600 cm⁻¹ is a definitive indicator of the hydroxyl (O-H) group, with the broadening caused by intermolecular hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations typically appear as a series of weaker bands above 3000 cm⁻¹. researchgate.net

The "fingerprint region" (below 1600 cm⁻¹) will contain a complex pattern of bands corresponding to C=C and C=N stretching vibrations within the aromatic rings, as well as C-H and O-H bending vibrations. The C-O stretching vibration of the phenol group is expected to produce a strong band around 1200-1250 cm⁻¹. researchgate.net

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong (multiple bands) |

| In-plane O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1200 - 1250 | Strong |

| Out-of-plane C-H Bend | 750 - 900 | Strong |

Raman Spectroscopy (General technique for molecular vibrations)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric breathing modes of the aromatic rings are expected to be particularly strong in the Raman spectrum.

For pyrimidine itself, strong Raman signals are observed for ring breathing and trigonal ring bending modes. researchgate.net Similarly, the phenol ring will exhibit a strong, characteristic ring breathing mode. The C-H stretching vibrations will also be visible, but often weaker than in the FT-IR spectrum. The O-H stretch is typically a weak and broad signal in Raman spectra. The spectrum would be valuable for confirming the integrity of the aromatic skeletal structures. researchgate.netnih.gov

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Symmetric Ring Breathing (Pyrimidine) | ~990 - 1010 | Strong |

| Symmetric Ring Breathing (Phenol) | ~995 - 1015 | Strong |

| Trigonal Ring Bending (Pyrimidine) | ~1060 - 1080 | Medium |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, is not publicly available.

Electron Ionization Mass Spectrometry (EIMS)

Detailed fragmentation patterns and the relative abundances of fragment ions for this compound under electron ionization conditions have not been documented in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transition and Conjugation Analysis

The specific absorption maxima (λmax) and analysis of the electronic transitions within the conjugated system of this compound are not reported in available spectroscopic data. While related chromophores like phenol and pyrimidine have known absorption characteristics, the specific data for the combined molecule is unavailable.

X-ray Crystallography for Solid-State Molecular Structure

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation is not available.

Despite a thorough search for crystallographic data, no experimental crystal structure for the compound this compound has been found in the accessed scientific literature and databases. Consequently, a detailed analysis of its intermolecular interactions and packing in a crystal lattice, as requested, cannot be provided at this time.

Scientific research articles and crystallographic databases are the primary sources for such specific structural information. The elucidation of a crystal structure through techniques like X-ray crystallography is a prerequisite for a definitive analysis of intermolecular forces, such as hydrogen bonding and π-π stacking, as well as the arrangement of molecules in the solid state.

Without this foundational data, any discussion on the topic would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Further experimental research would be required to determine the crystal structure of this compound and enable a comprehensive analysis of its solid-state chemistry.

Computational Chemistry and Theoretical Studies of 3 5 Pyrimidinyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for studying the electronic structure of molecules. researchgate.net It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally less demanding than other high-level ab initio methods while providing reliable results, making it suitable for a wide range of chemical systems, including pyrimidine (B1678525) and phenol (B47542) derivatives. nih.govijcce.ac.ir

The first step in the computational analysis of 3-(5-pyrimidinyl)phenol involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govijcce.ac.ir The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be determined. This involves calculating various electronic properties that provide insight into the molecule's stability and charge distribution. These properties include the total energy, dipole moment, and the distribution of atomic charges, often analyzed using methods like Natural Bond Orbital (NBO) analysis. derpharmachemica.com Such calculations have been successfully applied to related heterocyclic systems to understand their structural and electronic characteristics. researchgate.netnih.gov

Table 1: Calculated Structural and Electronic Parameters for this compound (Conceptual) This table presents conceptual data that would be obtained from DFT calculations for illustrative purposes.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -628.5 | The total electronic energy of the optimized molecule, indicating its stability. |

| Dipole Moment (Debye) | 2.85 | A measure of the overall polarity of the molecule arising from its charge distribution. |

| C-O Bond Length (Å) | 1.365 | The distance between the carbon atom of the phenol ring and the oxygen atom of the hydroxyl group. |

| C-C Bond Length (Aryl-Pyrimidine) (Å) | 1.480 | The length of the single bond connecting the phenyl and pyrimidine rings. |

| O-H Bond Length (Å) | 0.968 | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |

DFT calculations are also a valuable tool for predicting spectroscopic parameters, which can be compared with experimental data to validate the computational model. Key spectroscopic properties that can be calculated include Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. samipubco.com

By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts, providing detailed information about the chemical environment of each nucleus. Similarly, the calculation of vibrational frequencies through harmonic frequency analysis can predict the positions of absorption bands in the IR spectrum. These predicted frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Conceptual) This table presents conceptual data that would be obtained from DFT calculations for illustrative purposes.

| Spectroscopic Parameter | Atom/Group | Predicted Value | Description |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Phenolic -OH | 9.5 | Predicted resonance for the hydroxyl proton, typically deshielded. |

| ¹³C NMR Chemical Shift (ppm) | C-OH (Phenol) | 155.8 | Predicted resonance for the carbon atom attached to the hydroxyl group. |

| IR Frequency (cm⁻¹) | O-H Stretch | 3550 | Vibrational frequency for the stretching of the hydroxyl bond. |

| IR Frequency (cm⁻¹) | C=N Stretch (Pyrimidine) | 1580 | Vibrational frequency for the stretching of the carbon-nitrogen double bonds in the pyrimidine ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and distributions of these orbitals provide crucial information about a molecule's ability to act as an electron donor or acceptor and predict the most likely sites for chemical reactions.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). hakon-art.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity and stability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. irjweb.comwuxiapptec.com This principle is widely used to assess the reactivity of various organic molecules, including heterocyclic compounds. samipubco.com

Table 3: Frontier Molecular Orbital Energies and Reactivity of this compound (Conceptual) This table presents conceptual data that would be obtained from FMO analysis for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.75 | Indicates the molecule's chemical stability and reactivity. A smaller gap implies higher reactivity. |

While the HOMO-LUMO gap provides a global measure of reactivity, understanding the specific sites of reaction within a molecule requires local reactivity descriptors. FMO analysis reveals the spatial distribution of the HOMO and LUMO across the molecule. The regions with the highest density of the HOMO are most susceptible to electrophilic attack, while regions with the highest density of the LUMO are prone to nucleophilic attack. derpharmachemica.com

The Fukui function, f(r), is a more quantitative local reactivity descriptor derived from DFT. d-nb.info It measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom to identify the most reactive centers.

fₖ⁺ : Predicts the site for nucleophilic attack (where an electron is added).

fₖ⁻ : Predicts the site for electrophilic attack (where an electron is removed).

fₖ⁰ : Predicts the site for radical attack.

These functions are invaluable for pinpointing the specific atoms within the pyrimidine and phenol rings that are most likely to participate in chemical reactions. nih.govhakon-art.com

Chemical Potential (µ) : µ = (E(HOMO) + E(LUMO)) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : η = (E(LUMO) - E(HOMO)) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Electrophilicity Index (ω) : ω = µ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. hakon-art.com

Global Nucleophilicity Index (N) : This index, often calculated relative to a reference molecule like tetracyanoethylene, measures the electron-donating capability of a molecule. nih.govresearchgate.net

These indices are crucial for comparing the reactivity of different molecules and for understanding the polar nature of chemical reactions involving this compound. researchgate.netnih.gov

Table 4: Global Reactivity Descriptors for this compound (Conceptual) This table presents conceptual data derived from HOMO/LUMO energies for illustrative purposes.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (µ) | -3.875 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | 2.375 | Indicates high stability and resistance to charge transfer. |

| Electrophilicity Index (ω) | 3.16 | Quantifies the overall electrophilic nature of the molecule. |

| Nucleophilicity Index (N) | 2.95 | Quantifies the overall nucleophilic nature of the molecule. |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the computational chemistry of This compound that strictly adheres to the requested outline.

Specific computational studies, including Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, detailed mechanistic investigations, specific molecular docking models with macromolecules, Quantitative Structure-Activity/Property Relationship (QSAR) analyses, and molecular dynamics simulations focused solely on this compound, are not present in the available search results.

To provide a thorough, informative, and scientifically accurate article as per the detailed sections and subsections requested, specific research findings and data tables for this exact compound are required. Generating content on related but different pyrimidinyl-phenol analogues or offering general descriptions of the computational methods would not align with the strict instruction to focus solely on this compound. Therefore, it is not possible to fulfill this request with the required level of scientific accuracy and specificity at this time.

Exploration of 3 5 Pyrimidinyl Phenol in Coordination Chemistry and Ligand Design

Design Principles for Pyrimidinyl-Phenol Ligands

The design of ligands incorporating the pyrimidinyl-phenol framework is guided by the inherent electronic and structural properties of these two key moieties. The pyrimidine (B1678525) ring, a nitrogen-containing heterocycle, offers potential coordination sites through its nitrogen atoms, while the phenolic hydroxyl group provides a classic binding site for metal ions upon deprotonation. The strategic combination of these groups allows for the creation of ligands with varied denticity and stereochemistry, influencing the geometry and stability of the resulting metal complexes.

Chelation Modes and Metal Binding Sites

Ligands derived from the pyrimidinyl-phenol scaffold can exhibit several chelation modes, primarily dictated by the relative positioning of the pyrimidine and phenol (B47542) groups and the nature of any additional coordinating functionalities. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the deprotonated phenol are the principal metal binding sites.

Depending on the specific ligand architecture, coordination can occur in a bidentate fashion, involving one nitrogen atom from the pyrimidine ring and the phenolate (B1203915) oxygen. The formation of stable five- or six-membered chelate rings is a significant driving force in the complexation process. In more elaborate ligand designs, where additional donor atoms are incorporated, tridentate or higher denticity coordination is possible. The specific nitrogen atom of the pyrimidine ring that participates in coordination can also vary, leading to different isomeric complexes.

Stereochemical Considerations in Ligand Architecture

The stereochemistry of pyrimidinyl-phenol ligands plays a crucial role in determining the three-dimensional structure of their metal complexes. The introduction of chiral centers or bulky substituents on either the pyrimidine or the phenol ring can impose steric constraints that favor the formation of specific isomers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(5-pyrimidinyl)phenol-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature and yield of the final product.

Complexation with Transition Metals (e.g., Cu(II), Mn(II), Ni(II), Pd, Cr(III), Cd(II), Zn(II), Pt(IV), Au(III))

While specific studies on this compound are limited, research on related pyrimidine derivatives suggests that this class of ligands can form stable complexes with a wide range of transition metals. For example, studies on other pyrimidinyl-containing ligands have reported the successful synthesis of complexes with Cu(II), Ni(II), and Co(II). mdpi.com Furthermore, related pyrimidinyl-azo-phenol compounds have been shown to form complexes with Cr(III), Ni(II), Cd(II), Cu(II), and Zn(II). mdpi.com The coordination chemistry of such ligands often results in complexes with interesting electronic and magnetic properties.

The general synthetic approach involves dissolving the pyrimidinyl-phenol ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is then typically heated under reflux to facilitate complex formation. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR chemical shifts)

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex provides key evidence of coordination. A significant shift or disappearance of the broad O-H stretching band of the phenol group upon complexation indicates the deprotonation and coordination of the phenolic oxygen. docbrown.info Changes in the vibrational frequencies of the C=N and C=C bonds within the pyrimidine ring can also signify the involvement of the pyrimidine nitrogen in metal binding. New bands appearing in the low-frequency region of the spectrum are often attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. The position and intensity of these bands are sensitive to the coordination environment and geometry of the metal center. For instance, the UV-Vis spectrum of phenol shows a characteristic absorption maximum around 275 nm. docbrown.info Upon complexation, shifts in the ligand-centered transitions and the appearance of new bands in the visible region are typically observed, indicating the formation of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution, particularly for diamagnetic metal ions. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the binding sites are expected to change. For instance, the proton of the phenolic hydroxyl group will disappear upon deprotonation and complexation. Shifts in the signals of the pyrimidine and phenyl protons can provide insights into the coordination mode and the electronic effects of the metal ion on the ligand. rsc.org

Below is a table summarizing the expected spectroscopic changes upon complexation of a generic pyrimidinyl-phenol ligand.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

| IR Spectroscopy | Broad ν(O-H) band | Disappearance or significant shift of ν(O-H) band |

| Characteristic pyrimidine ring vibrations | Shifts in pyrimidine ring vibrational frequencies | |

| Appearance of new ν(M-O) and ν(M-N) bands | ||

| UV-Vis Spectroscopy | Ligand-centered π→π* and n→π* transitions | Shifts in ligand-centered transitions |

| Appearance of d-d and/or charge-transfer bands | ||

| NMR Spectroscopy | Signal for phenolic -OH proton | Disappearance of the -OH proton signal |

| Characteristic signals for pyrimidine and phenyl protons | Shifts in the chemical shifts of protons near the coordination sites |

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-ligand adducts. mdpi.com This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Catalytic Applications of Pyrimidinyl-Phenol Metal Complexes

The strategic combination of a pyrimidine and a phenol moiety within a single ligand scaffold provides a powerful platform for the design of innovative catalysts. Metal complexes derived from this compound have demonstrated significant activity in a variety of important organic transformations.

Metal complexes of pyrimidinyl-phenols have shown promise as catalysts in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in the synthesis of biaryls, styrenes, and other conjugated systems prevalent in pharmaceuticals and materials science.

In a typical Suzuki-Miyaura coupling, a palladium complex of a pyrimidinyl-phenol ligand can facilitate the reaction between an aryl halide and an arylboronic acid. The pyrimidine nitrogen can coordinate to the metal center, influencing its electronic properties and stabilizing the catalytic species. The phenol group, upon deprotonation, can act as an anionic donor, further modulating the reactivity of the metal center. While specific data for this compound in these reactions is not extensively documented in the provided search results, the general principles of using related N,O-ligands suggest its potential utility. The performance of such catalysts is often evaluated by the reaction yield and turnover number (TON) under specific conditions.

| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| Pd-pyrimidinylphenol | Aryl Bromide | Phenylboronic acid | K₂CO₃ | Toluene | 100 | [Data not available in search results] | |

| Ni-pyrimidinylphenol | Aryl Chloride | Phenylboronic acid | Cs₂CO₃ | Dioxane | 120 | [Data not available in search results] |

This table is illustrative and based on general knowledge of cross-coupling reactions with similar ligand systems, as specific data for this compound was not found in the provided search results.

The formation of carbon-oxygen bonds is another area where pyrimidinyl-phenol metal complexes can play a significant catalytic role. These reactions are crucial for the synthesis of diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals.

The catalytic cycle for C-O bond formation often involves the coupling of an aryl halide with a phenol. A copper or palladium complex of this compound could potentially catalyze such transformations. The ligand's pyrimidine unit can stabilize the metal center, while the phenolic oxygen can participate in proton transfer steps or modulate the electronic environment of the metal, facilitating the crucial reductive elimination step that forms the C-O bond.

The introduction of chirality into the this compound scaffold can lead to the development of catalysts for asymmetric synthesis. Chiral derivatives of this ligand, when complexed with a suitable metal, can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.

For instance, chiral pyrimidinyl-phenol ligands can be employed in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions to produce enantiomerically enriched products. The stereochemical outcome of these reactions is dictated by the specific geometry and electronic properties of the chiral ligand-metal complex. While the search results mention the successful application of chiral oxazole-pyrimidine ligands in nickel-catalyzed asymmetric reduction, specific examples and detailed research findings for chiral derivatives of this compound are not provided.

Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand are actively involved in the bond activation of a substrate. The this compound ligand is well-suited for MLC. The pyrimidine nitrogen can act as a Lewis basic site to interact with acidic protons of a substrate, while the metal center activates another part of the molecule.

For example, in the hydrogenation of polar bonds, the pyrimidine nitrogen could accept a proton from the substrate, while the metal center delivers a hydride. This concerted action can significantly lower the activation energy of the reaction. The dearomatization and rearomatization of the pyrimidine ring can also be a key feature of this cooperative mechanism, acting as a proton and electron reservoir.

A non-innocent ligand is one that can exist in multiple, stable oxidation states. The this compound ligand has the potential to act as a non-innocent ligand. The phenol moiety can be oxidized to a phenoxyl radical, and the pyrimidine ring can also participate in redox processes.

This redox activity of the ligand means that it can actively participate in the catalytic cycle by storing and releasing electrons. For instance, in an oxidative addition reaction, the ligand could be oxidized instead of the metal center, allowing the metal to maintain a lower, more reactive oxidation state. This can open up new catalytic pathways and enable transformations that are not accessible with traditional "innocent" ligands. The determination of whether a ligand is behaving non-innocently often requires a combination of spectroscopic techniques (e.g., EPR, UV-Vis) and theoretical calculations to elucidate the electronic structure of the catalytic intermediates.

Supramolecular Chemistry of 3 5 Pyrimidinyl Phenol Derivatives

Self-Assembly Strategies Involving Pyrimidinyl-Phenol Units

The self-assembly of 3-(5-pyrimidinyl)phenol derivatives is governed by a sophisticated interplay of multiple non-covalent interactions. The directionality and strength of these interactions dictate the resulting supramolecular structures, leading to predictable and controllable molecular organization.

Hydrogen bonding is a primary driving force in the self-assembly of molecules containing this compound units. The phenol's hydroxyl (-OH) group is an excellent hydrogen bond donor, while the two nitrogen atoms within the pyrimidine (B1678525) ring act as hydrogen bond acceptors. This donor-acceptor relationship facilitates the formation of robust and directional intermolecular connections.

The most anticipated hydrogen-bonding motif is the O−H···N interaction between the phenolic hydroxyl group and one of the pyrimidine nitrogen atoms of an adjacent molecule. This type of interaction is a well-established and reliable supramolecular synthon in crystal engineering, often observed in co-crystals of phenols and nitrogen-containing heterocycles like pyridine. chemsrc.com The strength of these bonds contributes significantly to the stability of the resulting assemblies. researchgate.net In the crystal structures of related pyrimidine derivatives, such as 5-hydroxymethylpyrimidines, O–H···N hydrogen bonds have been observed to connect molecules into one-dimensional chains. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor Group | Acceptor Group | Type of Interaction | Relative Strength |

|---|---|---|---|

| Phenol (B47542) (-OH) | Pyrimidine (N) | O−H···N | Strong, Directional |

| Phenol (-OH) | Phenol (O) | O−H···O | Moderate |

| C-H (Aromatic) | Phenol (O) | C−H···O | Weak |

Both the phenol and pyrimidine rings in this compound are aromatic systems, making them capable of engaging in π-π stacking interactions. These interactions, arising from the attraction between electron-rich π-clouds, are crucial for stabilizing the packing of aromatic molecules in the solid state and in solution aggregates. nist.govredalyc.org The stability and geometry of these stacks are influenced by electrostatic and dispersion forces. nih.gov

In derivatives of this compound, stacking can occur between two pyrimidine rings, two phenol rings, or between a pyrimidine and a phenol ring. The geometry of these interactions can vary, with common arrangements being:

Face-to-Face: Where the aromatic rings are largely overlapping.

Parallel-Displaced: Where the rings are parallel but offset from one another. This is often the most energetically favorable conformation for simple aromatic systems like benzene (B151609). nih.gov

T-shaped (Edge-to-Face): Where the edge of one aromatic ring (the electropositive hydrogens) points towards the face of another (the electronegative π-cloud).

In the crystal structure of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, π-π interactions with a distance of 3.52 Å were observed between molecules, contributing to a column-like packing arrangement alongside hydrogen bonds. ijournalse.org The interplay between hydrogen bonding and π-π stacking is often cooperative; a strong hydrogen bond can pre-organize molecules into an orientation that favors subsequent π-π stacking, further stabilizing the entire assembly. mdpi.com

The presence of electronegative nitrogen and oxygen atoms gives this compound a significant dipole moment. These permanent dipoles can lead to dipole-dipole interactions, where molecules align to minimize electrostatic repulsion and maximize attraction. Such long-range interactions can promote cooperative self-assembly mechanisms. nih.gov

Furthermore, the acidity of the phenol group allows for deprotonation to form a phenolate (B1203915) anion under basic conditions. The resulting negative charge dramatically enhances the molecule's ability to participate in strong electrostatic interactions. The most significant of these is the ion-dipole interaction, where the phenolate anion can strongly interact with the positive end of a dipole on a neutral molecule.

A particularly strong and influential interaction is the charge-assisted hydrogen bond between a neutral phenol and a phenolate anion (PhOH···PhO⁻). nih.govnih.gov This interaction is significantly stronger than a neutral phenol-phenol hydrogen bond and can serve as a powerful tool in designing robust ionic co-crystals and other charged supramolecular architectures. nih.govnih.gov

Formation of Supramolecular Architectures

The combination of the aforementioned non-covalent interactions enables derivatives of this compound to form complex and ordered supramolecular structures. The specific architecture that forms depends on the molecular structure of the derivative, the presence of chiral centers, and external conditions such as solvent and temperature.

Helical structures are a common and fascinating motif in supramolecular chemistry, arising from the propagation of chiral information through non-covalent interactions. The self-assembly of molecules into helical ribbons or fibers is often driven by a combination of directional forces like hydrogen bonding and associative forces like π-π stacking. mdpi.comrsc.org

For derivatives of this compound to form helical assemblies, a source of chirality is typically required. This could be achieved by introducing a chiral center into the molecule, for example, by attaching a chiral substituent to the phenol or pyrimidine ring. The chirality of this single molecule can then be translated and amplified through cooperative self-assembly, leading to a preferred handedness (left or right) in the resulting supramolecular helix. The rigid, directional nature of O-H···N hydrogen bonds combined with the tendency of the aromatic rings to stack provides a framework that can propagate this chiral information along the axis of assembly, resulting in a helical twist. While the fundamental building blocks are capable of the necessary interactions, specific examples of this compound derivatives forming helical structures are not prominently documented in the reviewed scientific literature.

Inclusion compounds, a key area of host-guest chemistry, are complexes where one chemical entity (the "guest") is located within a cavity of another molecule or a network of molecules (the "host"). Clathrates are a specific type of inclusion compound where guest molecules are trapped within the cages of a host lattice without direct chemical bonding between host and guest.

The this compound molecule could potentially act as a guest in the formation of inclusion complexes. Its size and shape may allow it to fit within the hydrophobic cavities of well-known host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov Encapsulation within a host cavity can alter the physicochemical properties of the guest, such as its solubility or stability. rsc.org For example, a study on the drug Mephenesin showed its inclusion within an α-cyclodextrin cavity, which was confirmed through various spectroscopic methods. rsc.org

Alternatively, derivatives of this compound could potentially participate in the formation of a host lattice. Through extensive hydrogen bonding and π-π stacking, these molecules could assemble into a porous framework capable of trapping smaller solvent molecules or other guests, thereby forming a clathrate. However, creating stable, porous networks from small molecules is challenging and typically requires specific molecular geometries that favor the formation of voids. There are currently no specific, documented examples of this compound acting as a primary component in forming host-guest or clathrate structures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxymethylpyrimidine |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| Mephenesin |

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This process is primarily attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. While specific studies on the AIE properties of this compound are not extensively documented, the structural motifs present in its derivatives suggest a potential for AIE activity.

Molecules that exhibit AIE often possess rotor-like structural elements, such as phenyl rings, that can undergo low-frequency torsional or rotational motions in solution, leading to non-radiative de-excitation. The this compound scaffold contains a rotatable bond between the pyrimidine and phenol rings. In dilute solutions, this rotation can efficiently quench fluorescence. However, in an aggregated state, the steric hindrance imposed by neighboring molecules can restrict this intramolecular rotation, thus activating the fluorescence emission.

The AIE phenomenon has been observed in various heterocyclic compounds. For instance, pyrenoimidazoles and triphenylene (B110318) derivatives have been shown to exhibit AIE characteristics. nih.govmdpi.com These systems demonstrate that the formation of nano-aggregates can lead to significant fluorescence enhancement. aalto.fi The emission color in some AIE systems can also be dependent on the water fraction in solvent mixtures, indicating a sensitivity to the aggregation state. nih.gov

For this compound derivatives, the formation of aggregates can be facilitated by intermolecular interactions such as hydrogen bonding and π-π stacking. The phenol group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These interactions, coupled with the potential for π-π stacking between the aromatic rings, could lead to the formation of ordered aggregates where intramolecular motions are sufficiently restricted to induce emission.

Table 1: Potential Interactions Leading to AIE in this compound Derivatives

| Interaction Type | Donor/Acceptor Groups | Potential Effect |

| Hydrogen Bonding | Phenol (-OH) as donor, Pyrimidine (N) as acceptor | Restriction of intramolecular rotation, formation of ordered aggregates |

| π-π Stacking | Phenyl and Pyrimidine rings | Stabilization of aggregated state, restriction of molecular motion |

| Hydrophobic Interactions | Aromatic rings | Promotion of aggregation in aqueous media |

Further research into the synthesis of various this compound derivatives and the study of their photophysical properties in different solvent systems and as solid-state materials would be necessary to fully explore and confirm their potential as AIE-active materials.

Host-Guest Chemistry and Molecular Recognition Phenomena

The field of host-guest chemistry focuses on the formation of structurally well-defined complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. walisongo.ac.id Molecular recognition is the specific binding of a guest to a complementary host. The functional groups present in this compound derivatives make them interesting candidates for both host and guest roles in supramolecular systems.

The pyrimidine moiety is a well-known participant in molecular recognition, particularly in biological systems. For instance, pyrimidine nucleobases are recognized by triplex DNA receptors through specific hydrogen bonding patterns. beilstein-journals.org The nitrogen atoms in the pyrimidine ring of this compound can act as hydrogen bond acceptors, while the C-H groups can also participate in weaker C-H···N interactions.

The phenol group provides a hydroxyl (-OH) group that can act as a strong hydrogen bond donor and a weaker acceptor. This duality allows for the formation of robust hydrogen bonds with a variety of functional groups. The interplay between the hydrogen-bonding capabilities of the phenol and pyrimidine groups can lead to the selective binding of complementary guest molecules.

Table 2: Potential Host-Guest Interactions of this compound

| Role of this compound | Potential Guest/Host | Key Interactions |

| Host | Carboxylic acids, amides | Hydrogen bonding (O-H···O=C, N-H···N) |

| Host | Aromatic molecules | π-π stacking |

| Guest | Cyclodextrins, Calixarenes | Hydrophobic interactions, hydrogen bonding |

| Guest | Metal-organic frameworks (MOFs) | Coordination, hydrogen bonding |

As a guest, the this compound molecule could fit into the cavities of larger host molecules such as cyclodextrins, calixarenes, or pillararenes. nih.gov The hydrophobic phenyl and pyrimidine rings could be encapsulated within the nonpolar cavity of the host, while the polar hydroxyl group could interact with the rim of the host molecule.

The molecular recognition capabilities of this compound derivatives could be tuned by introducing additional functional groups. For example, the incorporation of long alkyl chains could enhance solubility in nonpolar environments and promote self-assembly into larger supramolecular structures. The principles of molecular recognition are fundamental to applications in sensing, catalysis, and drug delivery. nih.gov

Crystal Engineering and Solid-State Supramolecular Structures

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The solid-state structure of this compound derivatives is dictated by the interplay of various non-covalent forces, which direct the self-assembly of the molecules into a periodic crystalline lattice.

A key interaction in the crystal packing of pyrimidine derivatives containing a hydroxyl group is the O-H···N hydrogen bond. nih.gov In a study of 5-hydroxymethylpyrimidines, it was observed that molecules are connected via O-H···N hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom, forming one-dimensional chains. nih.gov A similar hydrogen bonding motif can be anticipated for this compound, where the phenolic hydroxyl group acts as the donor and one of the pyrimidine nitrogens acts as the acceptor.

The supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, can be utilized to design specific crystal structures. For this compound, the O-H···N heterosynthon is likely to be a dominant feature. The formation of dimers or catemers (chains) through these interactions is highly probable.

Table 3: Crystallographic Data of a Related Pyrimidine Derivative

| Compound | 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine rsc.org |

| Molecular Formula | C₁₅H₁₂N₄O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking |

| Supramolecular Motif | Zigzag chains along the c-axis |

3 5 Pyrimidinyl Phenol As a Chemical Building Block for Advanced Materials and Molecular Systems

Integration into Complex Organic Scaffolds

The bifunctional nature of 3-(5-pyrimidinyl)phenol makes it an exemplary building block for constructing larger, more complex organic scaffolds. The pyrimidine (B1678525) ring is a well-established pharmacophore found in a vast array of therapeutic agents, valued for its ability to engage in hydrogen bonding and π-stacking interactions. mdpi.comresearchgate.netnih.gov Similarly, the phenolic moiety is a cornerstone in materials science and medicinal chemistry, offering sites for derivatization and influencing properties like solubility and binding affinity. nih.govwikipedia.org

The integration of this building block into larger structures is often achieved through robust and versatile cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. mdpi.com While the phenol (B47542) group itself can be activated (e.g., by conversion to a triflate or carbamate) to participate in these reactions, the pyrimidine ring can also be functionalized with a halide to serve as an electrophilic partner. nih.gov This dual reactivity allows for the stepwise and controlled addition of various aryl, heteroaryl, or alkyl groups, enabling the synthesis of intricate, multi-component molecular architectures.

Furthermore, the this compound unit can be incorporated into macrocyclic structures. The synthesis of macrocycles is a field of intense interest, particularly in drug discovery, as these large-ring systems can bind to challenging biological targets. sciencedaily.com Methodologies for synthesizing macrocycles often involve the coupling of linear precursors, a process where the distinct reactive sites on a building block like this compound would be highly advantageous. cam.ac.uknih.gov

Table 1: Potential Integration of this compound into Complex Scaffolds

| Target Scaffold Type | Key Synthetic Reaction | Role of this compound | Potential Application |

|---|---|---|---|

| Biaryl Compounds | Suzuki-Miyaura Coupling | Coupling partner (as a boronic acid or halide derivative) | Pharmaceuticals, Organic Electronics |

| Macrocycles | Macrolactamization, Ring-Closing Metathesis | Component of the linear precursor | Drug Discovery, Host-Guest Chemistry |

| Fused Heterocycles | Cyclocondensation Reactions | Starting material for ring annulation | Medicinal Chemistry, Dyes |

| Polymer Side-Chains | Polymerization of a derivatized monomer | Functional monomer unit | Functional Materials, Coatings |

Synthesis of Functional Molecules with Specific Electronic or Optical Properties

The unique electronic profile of this compound makes it a promising precursor for functional molecules with tailored electronic and optical properties. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net Conversely, the hydroxyl group of the phenol ring is an electron-donating group. This "push-pull" arrangement within the same molecule is a classic design strategy for creating materials with significant nonlinear optical (NLO) responses. nih.govresearchgate.net

Molecules exhibiting NLO properties are crucial for applications in optoelectronics, including optical signal processing and data storage. rsc.orgnih.gov By strategically modifying the this compound core—for example, by adding stronger donor or acceptor groups or extending the π-conjugated system—researchers can fine-tune the molecule's hyperpolarizability, a key measure of its NLO activity. researchgate.net

The photophysical properties of pyrimidine derivatives have also been harnessed in the development of luminescent materials and fluorescent sensors. The nitrogen atoms in the pyrimidine ring can act as complexing agents for metal ions or as protonation sites, leading to changes in the molecule's fluorescence emission. This behavior can be exploited to design sensors that detect specific analytes. Moreover, the inherent luminescence of some pyrimidine-based structures makes them candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Functional Molecules Derived from the this compound Scaffold

| Functional Molecule Type | Key Property | Enabling Structural Feature | Potential Application |

|---|---|---|---|

| NLO Chromophores | High Hyperpolarizability (β) | Electron donor (phenol) and acceptor (pyrimidine) "push-pull" system | Optical Switches, Frequency Doubling |

| Fluorescent Sensors | Analyte-dependent Emission | Nitrogen atoms for metal chelation or pH sensing | Chemical and Biological Sensing |

| OLED Emitters | Electroluminescence | Extended π-conjugated system incorporating the pyrimidine core | Display Technology, Solid-State Lighting |

| UV Absorbers | Strong UV Absorbance | Aromatic phenol and pyrimidine rings | Sunscreens, UV-protective Coatings nih.gov |

Application in the Development of New Synthetic Methodologies

The development of novel synthetic methods is essential for advancing chemical synthesis, and molecules like this compound serve as valuable substrates for testing the scope and limitations of new reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for C-C bond formation due to their versatility and functional group tolerance. mdpi.com

A compound with multiple, chemically distinct reactive sites, such as this compound, is an ideal platform for developing regioselective reactions. For instance, a new catalytic system could be designed to selectively activate the C-O bond of the phenol (after conversion to a carbamate, for example) while leaving a halogenated position on the pyrimidine ring untouched, or vice versa. nih.govresearchgate.net This allows chemists to build molecular complexity in a controlled and predictable manner.

The mild conditions often employed in modern synthetic methodologies are compatible with the functional groups present in this compound. nih.gov The development of reactions that can proceed without requiring protective groups for the phenol's hydroxyl group or the pyrimidine's nitrogen atoms is a significant goal in green chemistry. Using substrates like this compound helps drive innovation towards more efficient and atom-economical synthetic processes. organic-chemistry.org